
ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate: is a chemical compound with the molecular formula C11H21N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Piperazine reacts with ethyl chloroformate to form ethyl piperazinecarboxylate.
Step 2: Ethyl piperazinecarboxylate is then reacted with propylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or propyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with different alkyl or aryl groups.
科学的研究の応用
Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
類似化合物との比較
Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl piperazinecarboxylate: Lacks the propylcarbamoyl group, making it less versatile in certain applications.
Propyl piperazinecarboxylate: Lacks the ethyl ester group, affecting its chemical properties and reactivity.
N-propylcarbamoylpiperazine: Lacks the ethyl ester group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 4-(propylcarbamoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-3-5-12-10(15)13-6-8-14(9-7-13)11(16)17-4-2/h3-9H2,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNZCKQMSAUAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
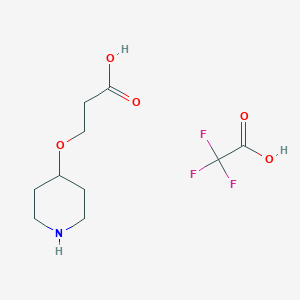
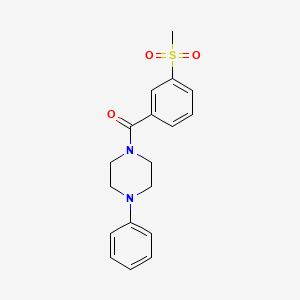
![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)
![3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2411663.png)
![1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2411665.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411667.png)
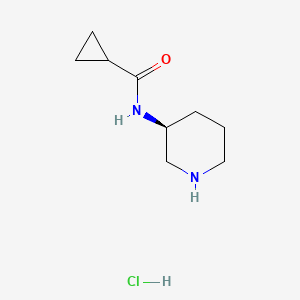
![Tert-butyl N-methyl-N-[2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2411670.png)
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2411671.png)
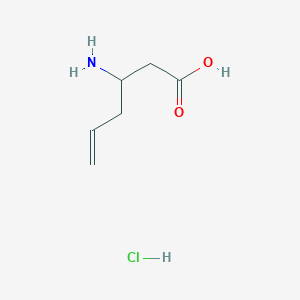
![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)
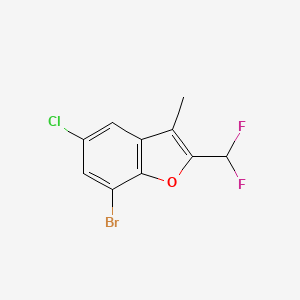
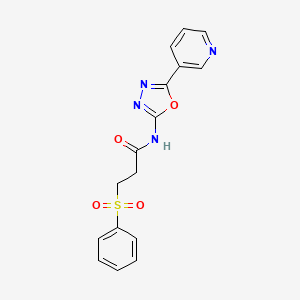
![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)
